Unsubstituted Imidazole vs. 2-Alkyl-Imidazole Analogs – Imidazole Substitution Status as a Key Structural Differentiator
CAS 1396803-40-9 bears an unsubstituted 1H-imidazol-1-ylmethyl group at the piperidine 4-position, distinguishing it from the closest cataloged analog 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide (CAS 1396745-91-7), which carries a 2-isopropyl substituent on the imidazole ring [1]. Within the Merck patent US9315517B2, imidazole 2-substitution is explicitly enumerated as a variable that modulates potency, selectivity, and metabolic stability against p70S6K and Akt kinases [1]. No head-to-head biological data for these two specific compounds are publicly available; the differentiation is therefore based on patent-level structure-activity landscape inference.
| Evidence Dimension | Imidazole ring substitution pattern |
|---|---|
| Target Compound Data | Unsubstituted imidazole (1H-imidazol-1-ylmethyl) |
| Comparator Or Baseline | 2-Isopropyl-imidazole analog (CAS 1396745-91-7) |
| Quantified Difference | Qualitative: presence vs. absence of a 2-alkyl substituent; no quantitative biological delta available |
| Conditions | Structural comparison based on patent Markush scope (US9315517B2); no direct assay data |
Why This Matters
Imidazole 2-substitution directly influences hydrogen-bonding capacity, steric fit within the kinase ATP-binding pocket, and oxidative metabolism—parameters that govern target engagement and clearance; procurement decisions based solely on core scaffold similarity without accounting for this substitution status risk selecting a compound with divergent kinase inhibition profiles.
- [1] Lan R, Huck BR, Chen X, Xiao Y. Imidazol-piperidinyl derivatives as modulators of kinase activity. US Patent US9315517B2, granted April 19, 2016. View Source
